MCB-613 MCB-613 MCB-613 is a potent Steroid Receptor Coactivator Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death. MCB-613 can super-stimulate SRCs' transcriptional activity. MCB-613 increases SRCs' interactions with other coactivators and markedly induces ER stress coupled to the generation of reactive oxygen species (ROS). MCB-613 selectively induce excessive stress in cancer cells. Over-stimulating the SRC oncogenic program can be an effective strategy to kill cancer cells. By integrating growth pathways on which cancer cells rely, steroid receptor coactivators (SRC-1, SRC-2, and SRC-3) represent emerging targets in cancer therapeutics.
Brand Name: Vulcanchem
CAS No.: 1162656-22-5
VCID: VC0534641
InChI: InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+
SMILES: CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1
Molecular Formula: C19H19N3O
Molecular Weight: 305.38

MCB-613

CAS No.: 1162656-22-5

Cat. No.: VC0534641

Molecular Formula: C19H19N3O

Molecular Weight: 305.38

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MCB-613 - 1162656-22-5

Specification

Description MCB-613 is a potent Steroid Receptor Coactivator Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death. MCB-613 can super-stimulate SRCs' transcriptional activity. MCB-613 increases SRCs' interactions with other coactivators and markedly induces ER stress coupled to the generation of reactive oxygen species (ROS). MCB-613 selectively induce excessive stress in cancer cells. Over-stimulating the SRC oncogenic program can be an effective strategy to kill cancer cells. By integrating growth pathways on which cancer cells rely, steroid receptor coactivators (SRC-1, SRC-2, and SRC-3) represent emerging targets in cancer therapeutics.
CAS No. 1162656-22-5
Molecular Formula C19H19N3O
Molecular Weight 305.38
IUPAC Name (2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one
Standard InChI InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+
Standard InChI Key LPGYWNGKCLRDNO-BEQMOXJMSA-N
SMILES CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator